molecular formula C9H11ClO B13993815 1-Chloro-4-(1-methoxyethyl)benzene

1-Chloro-4-(1-methoxyethyl)benzene

Cat. No.: B13993815
M. Wt: 170.63 g/mol
InChI Key: YLCHCCZZZCBZOS-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a 1-methoxyethyl group are substituted at the para positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(1-methoxyethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(1-methoxyethyl)benzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the para position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(1-methoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1-chloro-4-(1-hydroxyethyl)benzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-(1-methoxyethyl)phenol when using hydroxide ions.

    Oxidation: Products include 1-chloro-4-(1-formylethyl)benzene or 1-chloro-4-(1-carboxyethyl)benzene.

    Reduction: The major product is 1-chloro-4-(1-hydroxyethyl)benzene.

Scientific Research Applications

1-Chloro-4-(1-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-chloro-4-(1-methoxyethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene product.

Comparison with Similar Compounds

1-Chloro-4-(1-methoxyethyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(1-methylethyl)benzene: This compound has a similar structure but with a methylethyl group instead of a methoxyethyl group.

    1-Chloro-4-methoxybenzene: This compound has a methoxy group directly attached to the benzene ring without the ethyl spacer.

    1-Chloro-4-methylbenzene: This compound has a methyl group instead of a methoxyethyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and methoxyethyl groups, which influence its reactivity and applications in various chemical processes.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-4-(1-methoxyethyl)benzene

InChI

InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3

InChI Key

YLCHCCZZZCBZOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OC

Origin of Product

United States

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